molecular formula C10H14ClFN2O2 B13611311 Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride

Cat. No.: B13611311
M. Wt: 248.68 g/mol
InChI Key: RRPOUGIQVJWFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride is a chemical compound with the molecular formula C10H14ClFN2O2 and a molecular weight of 248.68 g/mol . This compound is known for its unique structure, which includes a fluoropyridine moiety, making it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride involves several steps. One common method includes the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) for the fluorination of pyridine derivatives . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine ring.

Scientific Research Applications

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Ethyl2-amino-3-(2-fluoropyridin-4-yl)propanoatehydrochloride can be compared with other fluoropyridine derivatives, such as:

Properties

Molecular Formula

C10H14ClFN2O2

Molecular Weight

248.68 g/mol

IUPAC Name

ethyl 2-amino-3-(2-fluoropyridin-4-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H13FN2O2.ClH/c1-2-15-10(14)8(12)5-7-3-4-13-9(11)6-7;/h3-4,6,8H,2,5,12H2,1H3;1H

InChI Key

RRPOUGIQVJWFST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=NC=C1)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.